molecular formula C9H7ClO B1355478 1-Chloro-3-(prop-2-yn-1-yloxy)benzene CAS No. 33302-52-2

1-Chloro-3-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1355478
CAS No.: 33302-52-2
M. Wt: 166.6 g/mol
InChI Key: MWRDOGDGBQFLTG-UHFFFAOYSA-N
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Description

1-Chloro-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7ClO and a molecular weight of 166.61 g/mol . It is a chlorinated derivative of benzene with a prop-2-yn-1-yloxy substituent at the meta position relative to the chlorine atom. This compound is used in various chemical synthesis applications due to its unique reactivity and functional groups.

Scientific Research Applications

1-Chloro-3-(prop-2-yn-1-yloxy)benzene has several scientific research applications:

Safety and Hazards

“1-Chloro-3-(prop-2-yn-1-yloxy)benzene” is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, it is recommended to wash with plenty of water .

Chemical Reactions Analysis

1-Chloro-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., K2CO3), oxidizing agents (e.g., potassium permanganate), and halogens (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Chloro-3-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:

These compounds share similar reactivity but differ in their specific substituents, which can influence their chemical behavior and applications.

Properties

IUPAC Name

1-chloro-3-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRDOGDGBQFLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557634
Record name 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33302-52-2
Record name 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(prop-2-yn-1-yloxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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